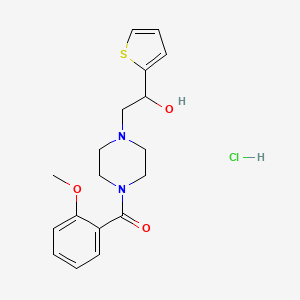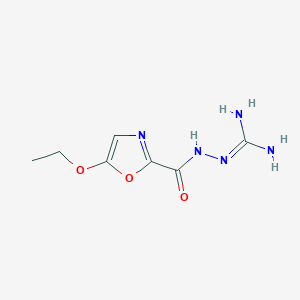
2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features an indole ring system conjugated to a thiazole moiety through a piperidine linker. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole building blocks. These building blocks are then coupled using appropriate reagents and reaction conditions. Common synthetic routes include:
Indole Synthesis: The indole ring can be synthesized through the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.
Thiazole Synthesis: Thiazole rings are often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reaction: The indole and thiazole units are then coupled using amide bond formation techniques, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).
Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (hydrogen gas)
Substitution: NaOH (sodium hydroxide), HCl (hydrochloric acid)
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives
Reduction Products: Reduced indole derivatives
Substitution Products: Substituted indole and thiazole derivatives
Scientific Research Applications
2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: Applied in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can be compared with other similar compounds, such as:
Indole-3-carboxamide derivatives: These compounds share the indole core but differ in the substituents and functional groups.
Thiazole-based compounds: These compounds contain the thiazole ring but may have different substituents and linkers.
Piperidine derivatives: These compounds feature the piperidine ring but may have different attached groups.
The uniqueness of this compound lies in its specific combination of indole, thiazole, and piperidine moieties, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-17(11-13-12-20-16-4-2-1-3-15(13)16)21-14-5-8-22(9-6-14)18-19-7-10-24-18/h1-4,7,10,12,14,20H,5-6,8-9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBGYTZNBQWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2963087.png)
![3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2963089.png)






![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2963100.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)
![4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2963104.png)

![4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2963106.png)
![1-[3-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]prop-2-en-1-one](/img/structure/B2963108.png)
